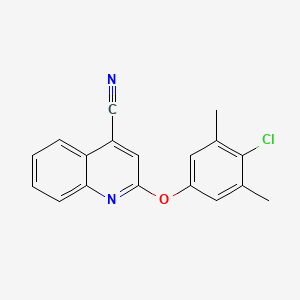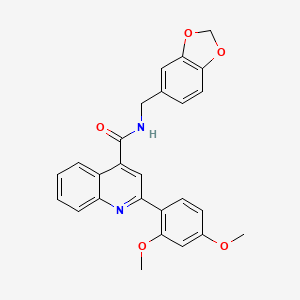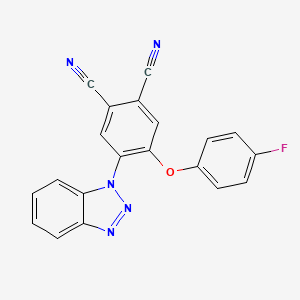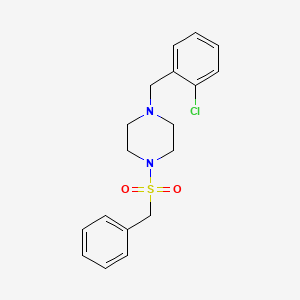![molecular formula C24H26N6O4 B14919754 8-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14919754.png)
8-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[4-(2-FURYLCARBONYL)PIPERAZINO]-1,3-DIMETHYL-7-(3-METHYLBENZYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that features a purine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(2-FURYLCARBONYL)PIPERAZINO]-1,3-DIMETHYL-7-(3-METHYLBENZYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, including the formation of the purine core and subsequent functionalization. Common synthetic routes include:
Cyclization of 1,2-diamine derivatives: with sulfonium salts.
Ugi reaction: .
Ring opening of aziridines: under the action of N-nucleophiles.
Intermolecular cycloaddition: of alkynes bearing amino groups.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
8-[4-(2-FURYLCARBONYL)PIPERAZINO]-1,3-DIMETHYL-7-(3-METHYLBENZYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:
Oxidation: .
Reduction: .
Substitution: .
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: like potassium permanganate.
Reducing agents: like sodium borohydride.
Substitution reagents: like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
8-[4-(2-FURYLCARBONYL)PIPERAZINO]-1,3-DIMETHYL-7-(3-METHYLBENZYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action for 8-[4-(2-FURYLCARBONYL)PIPERAZINO]-1,3-DIMETHYL-7-(3-METHYLBENZYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist, depending on its structure and functional groups .
Comparison with Similar Compounds
Similar Compounds
- 8-[4-(2-HYDROXYETHYL)-1-PIPERAZINYL]-1,3-DIMETHYL-7-(4-METHYLBENZYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE .
5-[4-(2-FURYLCARBONYL)PIPERAZINO]-5-OXO-3-PHENYLPENTANOIC ACID: .
Uniqueness
8-[4-(2-FURYLCARBONYL)PIPERAZINO]-1,3-DIMETHYL-7-(3-METHYLBENZYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific substitution pattern on the purine core, which imparts distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C24H26N6O4 |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
8-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C24H26N6O4/c1-16-6-4-7-17(14-16)15-30-19-20(26(2)24(33)27(3)22(19)32)25-23(30)29-11-9-28(10-12-29)21(31)18-8-5-13-34-18/h4-8,13-14H,9-12,15H2,1-3H3 |
InChI Key |
HJZKAHPOYBVDFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2N4CCN(CC4)C(=O)C5=CC=CO5)N(C(=O)N(C3=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-(4-chlorophenyl)-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B14919674.png)
![3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N~5~-[4-(morpholinomethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B14919686.png)
![2-[(5-bromopyridin-2-yl)amino]-2-oxoethyl 1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B14919687.png)

![4-chloro-N-(2-{3-[(dimethylamino)methyl]-4-hydroxyphenyl}ethyl)benzamide](/img/structure/B14919697.png)
![N-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]pyridine-3-carboxamide](/img/structure/B14919704.png)

![ethyl 2-({[(2E)-3-(4-fluorophenyl)prop-2-enoyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14919716.png)
![1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B14919732.png)



![1,4-Bis(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine](/img/structure/B14919750.png)
![4,5-Bis[(4-bromophenyl)sulfanyl]benzene-1,2-dicarbonitrile](/img/structure/B14919752.png)
